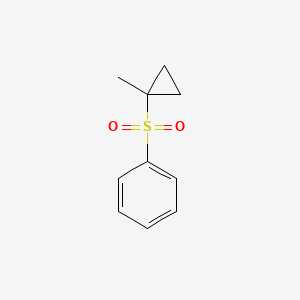![molecular formula C11H15ClN2O B14496669 (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene CAS No. 64994-00-9](/img/structure/B14496669.png)
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) bonded to a phenyl ring substituted with a chloro group and a 2,2-dimethylpropoxy group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene typically involves the reaction of 4-(2,2-dimethylpropoxy)aniline with a chlorinating agent under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which is then coupled with a chlorinating reagent to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines
Aplicaciones Científicas De Investigación
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazene group can participate in redox reactions, while the chloro and 2,2-dimethylpropoxy groups may influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene: Unique due to its specific substituents and diazene group.
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]hydrazine: Similar structure but with a hydrazine group instead of a diazene group.
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]amine: Contains an amine group, differing in reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
64994-00-9 |
|---|---|
Fórmula molecular |
C11H15ClN2O |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
chloro-[4-(2,2-dimethylpropoxy)phenyl]diazene |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)8-15-10-6-4-9(5-7-10)13-14-12/h4-7H,8H2,1-3H3 |
Clave InChI |
ZVVDZSQNVVDNGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC1=CC=C(C=C1)N=NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)







![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
